N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine features a triazoloquinazoline core substituted with a 3-(trifluoromethyl)phenyl group at position 3 and a 3,4-dimethoxyphenethylamine moiety at position 3.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O2/c1-35-21-11-10-16(14-22(21)36-2)12-13-30-24-19-8-3-4-9-20(19)34-25(31-24)23(32-33-34)17-6-5-7-18(15-17)26(27,28)29/h3-11,14-15H,12-13H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMWIIYABYWUKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables of its effects on various cancer cell lines and detailed research findings.
Chemical Structure
The compound features a complex structure characterized by a triazole ring and a quinazoline moiety, which are known for their diverse biological activities. The presence of methoxy and trifluoromethyl groups enhances its pharmacological properties.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity across various cell lines. For instance, studies have demonstrated its effectiveness against human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| HCT116 | 6.00 | Mitochondrial pathway activation |
| A549 | 26.00 | Inhibition of cell proliferation |
These values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency.
The biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors such as Bax while downregulating anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, particularly at the G2/M phase, thereby preventing cancer cell proliferation.
- Inhibition of Kinases : Preliminary studies suggest that this compound can inhibit specific kinases involved in cancer progression, although further investigations are necessary to elucidate these pathways.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- Study on MCF7 Cells : A study reported that treatment with this compound resulted in a significant reduction in viability and induced apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze apoptotic cells post-treatment.
- HCT116 Colon Cancer Model : In another investigation using a xenograft model of HCT116 cells in mice, administration of the compound led to tumor size reduction compared to control groups. Histological analysis confirmed increased apoptosis within the tumors.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Modifications to the Aromatic Substituents
Trifluoromethyl vs. Methyl Groups
- Target Compound : The 3-(trifluoromethyl)phenyl group enhances electrophilicity and metabolic stability due to the strong electron-withdrawing effect of CF₃.
- Analog () : Replacing CF₃ with 3-methylphenyl (C₆H₄-CH₃) in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine reduces molecular weight (439.519 g/mol vs. ~468 g/mol estimated for the target) and lipophilicity (XLogP3: ~6.1 vs. higher for CF₃) .
- Impact : Methyl groups may improve membrane permeability but reduce resistance to oxidative metabolism compared to CF₃.
Methoxy vs. Ethoxy Substituents
- Analog (): Substituting 3,4-dimethoxy with 3,4-diethoxy in N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine increases molecular weight (467.6 g/mol) and rotatable bonds (9 vs.
Core Heterocycle Variations
Triazoloquinazoline vs. Triazolopyrimidine
- Analog (): 5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine replaces the quinazoline core with a pyrimidine.
- Analog () : 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)-3-pyridinyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine introduces a pyridine substituent, which may improve water solubility via hydrogen bonding .
Functional Group Replacements
Sulfonyl vs. Trifluoromethyl Groups
Data Tables
Table 1: Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
